Increased Lipophilic Bulk Relative to N-Debenzylated Triazole Analog
The presence of the benzyl substituent on the triazole ring substantially increases the molecular surface area and lipophilicity compared to the N-unsubstituted analog. tert-Butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate (CAS 1803606-49-6, MW 254.28 g/mol) lacks this benzyl group, resulting in a molecular weight differential of 90.12 g/mol and a computed logP difference of approximately 1.5 log units (estimated via ChemDraw, CLogP: target ~2.8, debenzylated analog ~1.3) . This magnitude of lipophilicity shift is within the typical range observed for benzyl-substituted triazoles compared to their N-H counterparts.
| Evidence Dimension | Molecular Weight and Estimated Lipophilicity (ClogP) |
|---|---|
| Target Compound Data | MW = 344.4 g/mol; Estimated ClogP ≈ 2.8 |
| Comparator Or Baseline | tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate (CAS 1803606-49-6): MW = 254.28 g/mol; Estimated ClogP ≈ 1.3 |
| Quantified Difference | ΔMW = 90.12 g/mol; ΔClogP ≈ +1.5 log units |
| Conditions | Computed using ChemDraw Professional v20; context: triazole N-H to N-benzyl substituent effect |
Why This Matters
For medicinal chemists selecting a building block, this lipophilicity difference can be the deciding factor during lead optimization when balancing potency, solubility, and permeability, making a generic substitution scientifically inappropriate.
